Regulatory Genotoxicity Classification vs. Related Ceritinib Impurities (Impurity 6 vs. 7 vs. 13)
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene, designated as Ceritinib Impurity 6, was evaluated alongside Impurity 7 (CAS: 1032903-62-0) and Impurity 13 (CAS: 1032903-63-1) for mutagenic potential. According to a 2023 study, Derek prediction results for all three impurities were positive, leading to their classification as Class 3 impurities under ICH M7 guidelines [1]. While they share the same regulatory class, the specific structural alerts that triggered the positive predictions differ between them. Impurity 6 contains a nitroaromatic and an aryl chloride, while Impurity 7 features an aryl fluoride and Impurity 13 a hydroxylamine. Therefore, a generic substitution would introduce a different genotoxic liability profile, requiring separate and specific analytical method validation for each. The Ames test results further confirmed the need for individual impurity control strategies [1].
| Evidence Dimension | ICH M7 Mutagenicity Classification (Derek Prediction) |
|---|---|
| Target Compound Data | Positive prediction; Class 3 |
| Comparator Or Baseline | Impurity 7 (CAS: 1032903-62-0): Positive prediction; Class 3; Impurity 13 (CAS: 1032903-63-1): Positive prediction; Class 3 |
| Quantified Difference | Identical classification, but structurally distinct alerting groups necessitate separate control strategies. |
| Conditions | In silico (Q)SAR assessment using Derek Nexus, as per ICH M7 guidelines. |
Why This Matters
This ensures that procurement of this specific compound, rather than a generic analog, is mandatory for developing a compliant impurity control method for Ceritinib, as regulatory agencies require the identification and quantification of specific impurities.
- [1] Chen, Z., et al. (2023). Study on (Q)SAR Evaluation and Ames Test of Mutagenicity of Impurities in Ceritinib. Chinese Journal of Modern Applied Pharmacy. https://www.chinjmap.com View Source
